3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which comprises heterocyclic compounds known for their diverse biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents. Quinazolinones, including this compound, have been studied for their various pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone typically involves the following steps:
The reactions are generally conducted in organic solvents such as dimethylformamide or pyridine at elevated temperatures to facilitate nucleophilic substitution. The final product is purified through recrystallization techniques .
The molecular formula of 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone is C10H9BrN2O. Its structure features a quinazolinone core with a bromine atom and an amino group attached to the aromatic ring.
The compound can participate in various chemical reactions typical for quinazolinones, including:
These reactions are often facilitated by using catalysts or specific reaction conditions (e.g., temperature, solvent) that promote reactivity while minimizing side reactions .
The mechanism of action for 3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone involves its interaction with biological targets:
Studies have shown that quinazolinone derivatives can exhibit significant analgesic effects comparable to standard analgesics like indomethacin, suggesting a promising therapeutic profile for this compound .
The compound exhibits reactivity characteristic of halogenated organic compounds and amines, allowing for further functionalization and derivatization.
Safety data indicate that the compound may be harmful if inhaled or ingested, necessitating careful handling during laboratory procedures .
3-(4-Aminophenyl)-6-bromo-2-methyl-4(3H)-quinazolinone holds potential applications in:
The quinazolinone core—a fused bicyclic structure comprising a benzene ring attached to a pyrimidin-4(3H)-one moiety—has evolved into a privileged scaffold in medicinal chemistry since its first synthesis in 1869 by Griess. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline laid the foundation for systematic exploration of this heterocyclic system [3] [6]. The 20th century witnessed accelerated research, particularly after Gabriel's 1903 synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline, which enabled scalable production for pharmacological studies [6]. This historical trajectory established the molecular versatility of quinazolinones, allowing substitutions at positions 2, 3, 6, and 7 to fine-tune biological activity.
Pharmacologically, quinazolinones demonstrate an exceptional spectrum of bioactivities rooted in their ability to interact with diverse enzymatic targets and receptors. Over 200 natural quinazolinone-containing compounds have been identified, with synthetic derivatives expanding this repertoire further [6]. Key therapeutic applications include:
Table 1: Biologically Active Quinazolinone Derivatives and Their Therapeutic Applications
Derivative | Substitution Pattern | Primary Bioactivity | Reference |
---|---|---|---|
3-[β-keto-γ-(3-hydroxy-2-piperidyl)propyl]-4-quinazolone | Natural alkaloid | Antimalarial | [6] |
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one | 2,3,6-Trisubstituted | Analgesic (83.18% efficacy) | [2] |
6-Bromo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 3,6-Disubstituted | Antibacterial (19mm inhibition vs S. aureus) | [7] |
Trimetrexate | 2,4-Diamino-6-methyl substitution | Anticancer (dihydrofolate reductase inhibition) | [8] |
The global antimicrobial resistance crisis has intensified research into quinazolinones as innovative chemotypes against multidrug-resistant (MDR) pathogens. Their mechanism advantage lies in structural mimicry of purine bases, enabling interference with nucleotide synthesis and DNA replication in resistant strains. Brominated derivatives, particularly 6-bromo analogs, exhibit enhanced penetration through bacterial membranes and reduced susceptibility to efflux pumps [5] [7] [9].
Recent studies demonstrate significant potency against WHO-priority pathogens:
Table 2: Antimicrobial Efficacy of 6-Bromo-Substituted Quinazolinones Against MDR Pathogens
Pathogen Category | Representative Strain | Quinazolinone Derivative | Efficacy |
---|---|---|---|
Gram-positive bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | 6-Bromo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 17mm inhibition zone at 100μg/mL [7] |
Gram-negative bacteria | Pseudomonas aeruginosa | 6-Bromo-3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one | MIC = 25μg/mL [5] |
Fungi | Candida albicans | 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one | 14mm inhibition zone at 60mg/mL [5] |
Nematodes | Bursaphelenchus xylophilus | 6,7-Difluoro-2-trifluoromethylquinazolinone (K15) | 100% mortality at 100mg/L [9] |
This specific derivative (CAS# 27440-42-2, MW 251.283 g/mol) integrates three strategic modifications that synergistically enhance its druglikeness and target selectivity:
6-Bromo substitution: The bromine atom at C6 significantly increases lipophilicity (LogP ≈ 2.86), facilitating membrane penetration. Bromine's electron-withdrawing nature also polarizes the quinazolinone ring, enhancing hydrogen bonding with enzymatic targets. This is evidenced by 75–83% yield in synthesis via benzoxazinone intermediates [4] [5].
2-Methyl group: Methyl substitution at C2 prevents undesirable oxidation at this position while adding steric bulk that improves selectivity for bacterial over mammalian targets. This group also contributes to metabolic stability by blocking cytochrome P450-mediated degradation [7] [8].
4-Aminophenyl at N3: The 4-aminophenyl moiety enables dual targeting capabilities. The amino group facilitates salt bridge formation with aspartate/glutamate residues in bacterial gyrase, while the aromatic system engages in π-stacking with DNA nucleobases. This explains its superior antibacterial activity (zone of inhibition 16mm vs E. coli) compared to non-aminophenyl analogs [4] [7].
Table 3: Structural Optimization Rationale for Lead Compound Development
Position | Substituent | Chemical Impact | Biological Consequence |
---|---|---|---|
C2 | Methyl | - Electron-donating group - Steric bulk | - Metabolic stabilization - Enhanced target selectivity |
C6 | Bromo | - Increased lipophilicity (LogP +0.7) - Electron-withdrawing | - Improved membrane penetration - Enhanced DNA binding |
N3 | 4-Aminophenyl | - Hydrogen bond donor/acceptor - Planar aromatic system | - Enzyme active site interaction - DNA intercalation capability |
The compound's lead potential is further evidenced by synthetic tractability—achievable in two steps from 5-bromoanthranilic acid via: (i) cyclization with o-amino benzoyl chloride to form benzoxazinone intermediate, followed by (ii) reflux with 4-aminophenylamine [5]. This efficient route (75% yield) enables rapid analog generation for structure-activity relationship (SAR) expansion. Molecular modeling predicts strong binding affinity (-9.2 kcal/mol) for bacterial DNA gyrase B subunit, positioning it as a promising template for novel anti-infectives targeting MDR pathogens through mechanistically distinct pathways [5] [7] [9].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9